molecular formula C17H14F2N2O2 B2513048 3,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922924-36-5

3,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2513048
CAS RN: 922924-36-5
M. Wt: 316.308
InChI Key: REAFTVJCVARWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated benzamides, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown promise as anticancer drugs. These compounds selectively inhibit histone deacetylases (HDACs), leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. The oral bioavailability and significant antitumor activity demonstrated in vivo highlight the potential of fluorinated benzamides in therapeutic applications, particularly in oncology (Zhou et al., 2008).

Fluorinated Benzamides in Material Science

Research on organosoluble polyimides containing trifluoromethyl-substituted benzene in the side chain indicates these compounds possess good solubility in strong organic solvents. The high solubility and stability make them suitable for applications requiring robust polymeric materials, such as in coatings, films, and advanced composites. These materials exhibit glass-transition temperatures ranging from 249 to 292 °C, indicating good thermal stability, which is essential for high-performance materials (Liu et al., 2002).

Aggregation and Molecular Interactions

Studies on N-(difluorophenyl)benzamides and their aggregation via N–H⋯OC intermolecular interactions highlight the role of fluorine in affecting molecular aggregation. The presence of fluorine can lead to shorter C–H⋯F contacts than expected, influencing the material's properties and interactions. Understanding these interactions is crucial for designing new materials and pharmaceuticals with tailored properties (Mocilac et al., 2016).

Fluorine in Photophysical Studies

Fluorinated compounds are also significant in photophysical studies due to their unique properties. For example, Bodipy/dipyridylamino-based fluorescent chemosensors for trivalent chromium cations have been developed, demonstrating the role of fluorinated compounds in sensing and detection technologies. The fluorinated ligands exhibit strong red fluorescence upon coordination with Cr(III), indicating their potential in developing new fluorescent materials and sensors (Kursunlu et al., 2015).

properties

IUPAC Name

3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-14-8-3-11(10-15(14)19)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAFTVJCVARWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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